Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-cyclopropyl-3-methyl-1H-pyrazole-5-carboxylic acid with suitable reagents to form the desired pyrazolo[3,4-d]pyrimidine scaffold . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, molecular docking studies have revealed its ability to fit into the active site of CDK2 through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Thioglycoside derivatives: Compounds with similar structural features and biological activities.
Uniqueness
Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and interaction with molecular targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C10H10N4O2 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 1-cyclopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C10H10N4O2/c1-16-10(15)8-11-4-6-5-12-14(7-2-3-7)9(6)13-8/h4-5,7H,2-3H2,1H3 |
InChI Key |
RQQZLIIKRPFCSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C=NN(C2=N1)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.